molecular formula C22H22N4O4S B2548406 N-(3-acetamidophenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 899747-49-0

N-(3-acetamidophenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2548406
CAS No.: 899747-49-0
M. Wt: 438.5
InChI Key: DKYBWDYEYFUBES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-acetamidophenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H22N4O4S and its molecular weight is 438.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Anticancer Activity

Synthesis of Derivatives : The compound N-(3-acetamidophenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide, due to its complex structure involving furan and cyclopenta[d]pyrimidin rings, shares similarities with compounds synthesized for anticancer research. For instance, derivatives of 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamides have been prepared and evaluated for their anticancer activities, showing potent effects against leukemia cell lines, CCRF-CEM and SR. The synthesis involves reactions with chloroacetic acid, ethyl 3-aryl-2-bromopropanates, and acetylenedicarboxylic acid esters, demonstrating the compound's potential as a scaffold for anticancer agents (Horishny, Arshad, & Matiychuk, 2021).

Chemical Synthesis and Structural Analysis

Heteroaromatic Decarboxylative Claisen Rearrangement : Compounds containing furan-2-ylmethyl groups have been explored for their ability to undergo decarboxylative Claisen rearrangement, leading to the formation of heteroaromatic products. This process involves exposure to N,O-bis(trimethylsilyl)acetamide-potassium acetate, facilitating the synthesis of diverse heteroaromatic structures. Such chemical transformations highlight the versatility of furan-based compounds in synthetic organic chemistry and their potential applications in developing novel therapeutic agents (Craig, King, Kley, & Mountford, 2005).

Novel Compounds and Biological Activities

DBU Mediated Synthesis : The synthesis of N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamide derivatives showcases the creation of novel compounds that could have potential biological activities. The use of DBU as a catalyst in ethanol under reflux conditions highlights efficient and environmentally friendly methodologies in organic synthesis, paving the way for the discovery of new compounds with potential therapeutic applications (Raju, Maram, Anitha, & Sreenivasulu, 2022).

Crystal Structure and Molecular Interactions

Crystal Structural Analysis : The study of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides provides insight into the molecular conformation and interactions within similar compounds. The folded conformation around the methylene C atom of the thioacetamide bridge and the intramolecular N—H⋯N hydrogen bond stabilization are critical for understanding the compound's molecular architecture and its implications in further chemical modifications and biological interactions (Subasri et al., 2016).

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S/c1-14(27)23-15-5-2-6-16(11-15)24-20(28)13-31-21-18-8-3-9-19(18)26(22(29)25-21)12-17-7-4-10-30-17/h2,4-7,10-11H,3,8-9,12-13H2,1H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKYBWDYEYFUBES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.